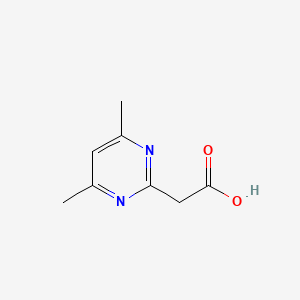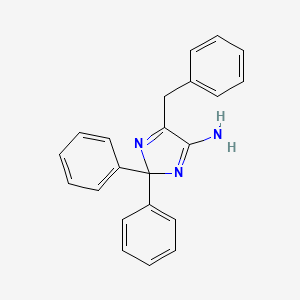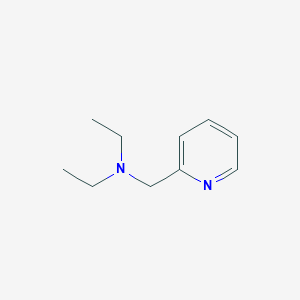
N-ethyl-N-(pyridin-2-ylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-(pyridin-2-ylmethyl)ethanamine is an organic compound with the molecular formula C8H12N2. It is a derivative of ethanamine, where the nitrogen atom is bonded to an ethyl group and a pyridin-2-ylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(pyridin-2-ylmethyl)ethanamine typically involves the reaction of pyridin-2-ylmethanol with ethylamine in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
[ \text{Pyridin-2-ylmethanol} + \text{Ethylamine} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-N-(pyridin-2-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethyl-N-(pyridin-2-ylmethyl)ethanamide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: N-ethyl-N-(pyridin-2-ylmethyl)ethanamide.
Reduction: Various amine derivatives.
Substitution: Halogenated ethanamine derivatives.
Aplicaciones Científicas De Investigación
N-ethyl-N-(pyridin-2-ylmethyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of other organic compounds and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of N-ethyl-N-(pyridin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that can influence various biochemical processes. These interactions can modulate enzyme activities, cellular signaling pathways, and other molecular functions.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-dimethyl-N-(pyridin-2-ylmethyl)ethanamine
- N,N-bis(pyridin-2-ylmethyl)ethanamine
- N-methyl-N-(pyridin-2-ylmethyl)ethanamine
Uniqueness
N-ethyl-N-(pyridin-2-ylmethyl)ethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
17751-50-7 |
|---|---|
Fórmula molecular |
C10H16N2 |
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
N-ethyl-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C10H16N2/c1-3-12(4-2)9-10-7-5-6-8-11-10/h5-8H,3-4,9H2,1-2H3 |
Clave InChI |
RLXNMHYUCLAIFM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Fluorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B15054136.png)

![2-Methoxy-5-nitrobenzo[d]oxazole](/img/structure/B15054163.png)
![2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B15054168.png)
![8-Bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylic acid](/img/structure/B15054174.png)
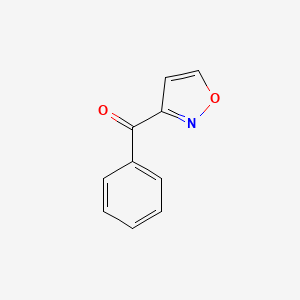
![N,N-Diethylbenzo[d]isothiazol-3-amine](/img/structure/B15054179.png)
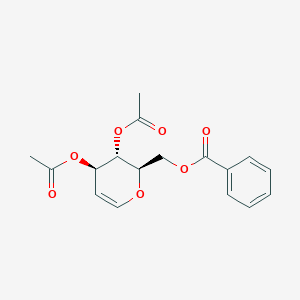
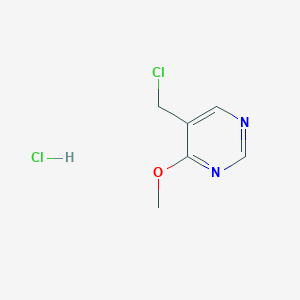
![2-Chlorobenzo[d]oxazol-7-ol](/img/structure/B15054195.png)


